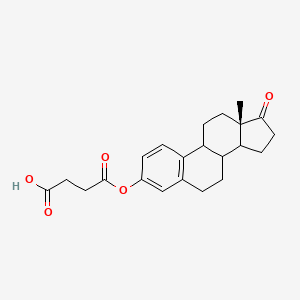

Estrone hemisuccinate

Description

Overview of Steroid Esters and Their Significance as Research Probes

Steroids are a class of organic compounds that are crucial signaling molecules in living organisms. unn.edu.ng To enhance their utility in research, steroids are often chemically modified into steroid esters. This process involves the attachment of a carboxylic acid ester group to the steroid molecule. drugbank.com This modification can alter the steroid's properties, such as its solubility and bioavailability, making it more suitable for specific experimental designs. unn.edu.ngsmolecule.com

The esterification of a steroid, such as forming a hemisuccinate, provides a reactive handle—a carboxylic acid group—that can be used for various biochemical applications. unn.edu.ngnih.govrsc.org This functional group allows for the conjugation of the steroid to larger molecules like proteins or enzymes, a critical step in the development of immunoassays and other analytical tools. researchgate.netpsu.eduuu.nl Fluorescent tags can also be attached to steroid esters, creating probes to study their localization and interaction within cells and tissues. thermofisher.com The ability to create these versatile molecular probes is a primary reason for the significance of steroid esters in research. researchgate.netnih.govacs.orgacs.org

The Role of Estrone (B1671321) Hemisuccinate as a Molecular Mimic and Analytical Standard in Estrogen Research

Estrone hemisuccinate serves as an excellent molecular mimic of estrone, the parent hormone. smolecule.com While the addition of the hemisuccinate group alters its chemical structure, it is designed to be recognized by antibodies and receptors that bind to estrone. smolecule.compsu.edu This mimicry is fundamental to its use in competitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA). researchgate.netuu.nlnih.gov In these assays, this compound competes with the natural estrone in a sample for binding to a limited number of specific antibodies. By measuring the amount of bound this compound, researchers can indirectly quantify the concentration of estrone in the sample. researchgate.netresearchgate.net

Furthermore, this compound is utilized as an analytical standard in various quantitative methods. smolecule.comredalyc.orgthermofisher.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive method for detecting hormones, known concentrations of this compound are used to create calibration curves. smolecule.comthermofisher.com These curves allow for the precise measurement of estrone levels in biological samples, such as blood serum, with quantitation limits often in the picogram per milliliter (pg/mL) range. smolecule.comthermofisher.com

Historical Context of this compound in Biochemical and Biomedical Investigations

The use of this compound is historically intertwined with the development of immunoassays for steroid hormones. Estrone itself was the first steroid hormone to be discovered in 1929. wikipedia.org As researchers sought to understand its physiological roles, the need for sensitive and specific measurement techniques became paramount.

The development of radioimmunoassays in the mid-20th century provided a major breakthrough. These assays required the production of antibodies specific to the hormone of interest. To achieve this, a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein—was needed. Estrone, being a small molecule, needed to be conjugated to a protein carrier to produce antibodies. psu.eduuu.nl

The synthesis of estrone-3-hemisuccinate provided the necessary chemical bridge. The carboxyl group of the hemisuccinate could be readily linked to amino groups on proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). researchgate.netpsu.eduresearchgate.net This estrone-protein conjugate could then be used to immunize animals and generate specific polyclonal or monoclonal antibodies against estrone. researchgate.netresearchgate.net This approach has been fundamental to countless studies investigating estrogen physiology and pathology, including its role in the menstrual cycle, cancer, and as an endocrine-disrupting chemical. smolecule.comresearchgate.netmdpi.com

Research Findings and Applications

The application of this compound has led to significant findings across various research fields. Below are tables summarizing some of these applications and findings.

Table 1: Applications of this compound in Research

| Research Area | Specific Application | Reference |

|---|---|---|

| Endocrinology | Development of immunoassays for estrone. | uu.nl |

| Studying hormonal imbalances. | smolecule.com | |

| Environmental Science | Monitoring estrone as an endocrine disruptor in water. | researchgate.netresearchgate.net |

| Cancer Research | Investigating the role of estrogens in hormone-dependent cancers. | smolecule.com |

| Analytical Chemistry | Use as a standard in LC-MS/MS for estrone quantification. | smolecule.comthermofisher.com |

| Biochemistry | Production of specific antibodies against estrone. | researchgate.netpsu.edu |

Table 2: Detailed Research Findings Utilizing this compound

| Finding | Method | Research Focus | Reference |

|---|---|---|---|

| Development of a highly selective ELISA for estrone in water samples. | An antibody was produced against an estrone-3-hemisuccinate-KLH conjugate. | Environmental monitoring | researchgate.netresearchgate.net |

| Quantification of estrone in human blood serum with a limit of 5 pg/mL. | LC-MS/MS using dansylated derivatives of estrone and standards. | Clinical research | smolecule.comthermofisher.com |

| This compound used to generate specific antibodies for radioimmunoassays. | Immunization with estrone-protein conjugates. | Hormone analysis | uu.nl |

Structure

3D Structure

Properties

Molecular Formula |

C22H26O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16?,17?,18?,22-/m0/s1 |

InChI Key |

VSHNBNRUBKFQCR-HVYAKZLKSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Estrone Hemisuccinate

Chemical Synthesis Pathways and Structural Modifications

The journey from the parent steroid, estrone (B1671321), to the versatile estrone hemisuccinate and its subsequent conjugates involves precise chemical manipulations. These modifications are designed to retain the core steroidal structure, essential for recognition by antibodies or receptors, while introducing functionalities for labeling or protein attachment.

Esterification at Specific Hydroxyl Positions (e.g., C3 Hemisuccinate)

The most common derivative of estrone for these applications is estrone-3-hemisuccinate. The synthesis of estrone 3-hemisuccinate is typically achieved through an esterification reaction. smolecule.com This process involves reacting estrone with succinic anhydride (B1165640). smolecule.com The reaction is often carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the ester bond at the C3 hydroxyl group of the estrone molecule. smolecule.com Following the reaction, purification of the resulting estrone 3-hemisuccinate is necessary to remove unreacted starting materials and byproducts. smolecule.com Standard purification techniques include recrystallization or chromatography to yield a high-purity product. smolecule.com This modification at the C3 position is strategic as it leaves the D-ring of the steroid, which is often crucial for receptor binding and antibody recognition, unaltered.

Preparation of Radioligands for Receptor Binding Studies

Radiolabeled versions of steroid derivatives are indispensable tools for studying receptor binding kinetics and for use in radioimmunoassays (RIA). The introduction of a radioactive isotope allows for highly sensitive detection and quantification.

Direct iodination of the estrone molecule can be challenging and may alter its binding characteristics. Therefore, indirect labeling methods are commonly employed. researchgate.netneliti.combrin.go.id This strategy involves first coupling the steroid derivative to a molecule that can be readily radiolabeled, such as histamine (B1213489) or tyrosine methyl ester. researchgate.netiaea.org The use of stable isotope-labeled compounds is also a valuable technique for detecting and elucidating the structures of metabolites and their adducts in metabolic studies. nih.gov

A well-established method for preparing a radiolabeled estrone tracer involves a two-stage process. neliti.combrin.go.id First, the carboxyl group of the hemisuccinate moiety is "activated". This can be achieved using reagents like isobutylchloroformate in the presence of a catalyst such as tributylamine. researchgate.netneliti.combrin.go.idui.ac.idresearchgate.net This activation step forms a more reactive intermediate. researchgate.net

In parallel, histamine is labeled with Iodine-125 (¹²⁵I) using an oxidizing agent like the Chloramine-T method. researchgate.netneliti.combrin.go.idui.ac.idresearchgate.net The resulting ¹²⁵I-histamine is then conjugated to the activated this compound. researchgate.netneliti.combrin.go.idresearchgate.net The final radiolabeled product, ¹²⁵I-estradiol-17β-hemisuccinate-iodohistamine, is then purified, often using techniques like solvent extraction with toluene (B28343) followed by thin-layer chromatography (TLC) or paper electrophoresis to achieve high radiochemical purity. neliti.combrin.go.idresearchgate.net Radiochemical purities of up to 97.8% have been reported after purification. neliti.combrin.go.idresearchgate.net

Indirect Labeling Methods for Isotopic Tagging

Synthesis of Steroid-Protein Conjugates for Immunological Applications

To elicit an immune response and produce antibodies against small molecules like steroids (haptens), they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). besjournal.com This creates a complete antigen that is immunogenic.

The mixed anhydride method is a widely used technique for coupling haptens with carboxyl groups, like this compound, to the amino groups of proteins. nih.govcapes.gov.brnih.gov This method involves activating the carboxyl group of the steroid derivative. In this procedure, a conjugate of 17β-estradiol and bovine serum albumin (BSA) was prepared using the "mixed anhydride" method. nih.gov The resulting conjugate was characterized by UV analysis and immunoelectrophoresis, and it was determined that there were 25 moles of 17β-estradiol per mole of BSA. nih.gov

The reaction conditions, such as the initial molar ratio of steroid to protein, can be adjusted to control the number of steroid molecules attached to each protein molecule. nih.govcapes.gov.br Following the conjugation reaction, the steroid-protein conjugate is typically purified by dialysis to remove unreacted small molecules, followed by techniques like molecular filtration to separate monomeric conjugates from polymeric forms. nih.govcapes.gov.br

Hapten-Carrier Protein Coupling for Antibody Production

The generation of specific antibodies against small molecules like estrone requires their conjugation to larger, immunogenic carrier proteins. d-nb.infonih.gov this compound is an ideal hapten for this purpose due to the carboxylic acid group provided by the hemisuccinate moiety, which allows for covalent linkage to proteins. psu.edunih.gov

The process begins with the synthesis of estrone-3-hemisuccinate. This is typically achieved by reacting estrone with succinic anhydride. psu.edusmolecule.com The phenolic hydroxyl group at the C3 position of estrone attacks the anhydride, forming an ester linkage and leaving a terminal carboxylic acid. psu.edu

To couple the estrone-3-hemisuccinate to a carrier protein, the carboxylic acid is often activated. A common method is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester. psu.eduresearchgate.net This is accomplished by reacting the hemisuccinate with N,N'-dicyclohexylcarbodiimide (DCC) and NHS. researchgate.net The resulting active ester is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). d-nb.infopsu.edu The primary amino groups of lysine (B10760008) residues on the surface of the protein react with the NHS ester to form stable amide bonds, effectively coupling the estrone hapten to the protein. google.com The resulting immunogen can then be used to immunize animals to produce polyclonal or monoclonal antibodies specific for estrone. psu.edunih.gov This specificity is crucial for the development of sensitive and selective immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of estrone. psu.eduresearchgate.net

| Reagent/Compound | Role in Synthesis/Coupling |

| Estrone | Starting steroid molecule. |

| Succinic Anhydride | Reacts with estrone to form the hemisuccinate derivative. psu.edu |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent for the formation of the active ester. researchgate.net |

| N-Hydroxysuccinimide (NHS) | Forms an active ester with the hemisuccinate for efficient protein conjugation. psu.eduresearchgate.net |

| Bovine Serum Albumin (BSA) | Carrier protein to which the hapten is conjugated to elicit an immune response. d-nb.info |

| Keyhole Limpet Hemocyanin (KLH) | An alternative, highly immunogenic carrier protein. d-nb.infopsu.edu |

Design and Synthesis of this compound Analogues for Mechanistic Studies

The modification of the this compound structure allows for the investigation of structure-activity relationships and the development of derivatives with specific biological activities.

Introduction of Oxime Derivatives for Cytotoxicity Evaluation

The introduction of an oxime group into the estrone skeleton has been explored as a strategy to develop new compounds with potential antitumor activity. mdpi.comresearchgate.net Synthesis of these derivatives typically involves the reaction of the 17-keto group of an estrone derivative with hydroxylamine. mdpi.comresearchgate.net

Research has shown that introducing an oxime at the C17 position can influence the cytotoxic properties of the molecule. For instance, studies on estrone-16-oxime ethers have demonstrated cytotoxic effects on various human cancer cell lines. nih.gov Further modifications, such as the introduction of a nitro group on the A-ring of estrone oxime, have been shown to enhance cytotoxicity against specific cancer cell lines like MCF-7. mdpi.comresearchgate.net Another study found that a Δ9,11-estrone oxime was the most cytotoxic among a series of synthesized derivatives and induced cell cycle arrest in LNCaP prostate cancer cells. mdpi.com These findings highlight the potential of oxime derivatization as a promising avenue for the development of novel anticancer agents based on the estrone scaffold. nih.govox.ac.uk

Exploration of A-Ring and D-Ring Modified Derivatives

Modifications to both the A-ring and D-ring of the estrone nucleus have been extensively investigated to create analogues with altered biological properties, including antiproliferative activity and reduced estrogenicity. mdpi.comnih.gov

A-Ring Modifications: Modifications on the A-ring of estrone derivatives aim to modulate their interaction with biological targets. For example, the introduction of substituents such as nitro, n-propyl, and allyl groups to the A-ring of estrone-3-O-sulphamate (EMATE), an analogue of estrone, has been studied to create potent steroid sulphatase inhibitors with reduced estrogenic effects. nih.gov Specifically, 4-nitro EMATE was found to be a more potent inhibitor than the parent compound. nih.gov Other research has explored the introduction of pyrazole, isoxazole, or pyran moieties to the A-ring of (13α)-estrone derivatives. researchgate.net Nitration of the A-ring has also been a subject of chemical investigation. acs.org These modifications can significantly alter the electronic properties and steric hindrance of the molecule, influencing its biological activity. nih.gov

D-Ring Modifications: The D-ring of the estrone molecule is another key site for chemical modification. Opening the D-ring or inverting the configuration at C-13 can lead to conformational changes that reduce binding to estrogen receptors, thereby diminishing estrogenic activity. mdpi.com The introduction of a 17-oxime group, as mentioned previously, is a D-ring modification that can enhance antiproliferative activity. ox.ac.uk Other D-ring modifications include the introduction of a 17α-benzyl substituent or the synthesis of 17-deoxy analogues. ox.ac.uk The synthesis of D-ring extended estrone analogues has also been explored for potential applications in cancer chemotherapy. rsc.org These structural changes can significantly impact the molecule's interaction with various enzymes and receptors, leading to altered biological profiles. ox.ac.uk

| Modification Site | Type of Modification | Investigated Biological Effect |

| A-Ring | Introduction of nitro, n-propyl, allyl groups. nih.gov | Potent steroid sulphatase inhibition with reduced estrogenicity. nih.gov |

| A-Ring | Attachment of pyrazole, isoxazole, or pyran moieties. researchgate.net | Altered biological activity. researchgate.net |

| D-Ring | Introduction of an oxime group at C-17. mdpi.comox.ac.uk | Enhanced antiproliferative and cytotoxic activity. mdpi.comox.ac.uk |

| D-Ring | Ring opening or C-13 configuration inversion. mdpi.com | Reduced estrogenic behavior. mdpi.com |

| D-Ring | Introduction of a 17α-benzyl substituent. ox.ac.uk | Altered anti-proliferative activity and STS inhibition. ox.ac.uk |

Advanced Analytical Techniques for Estrone Hemisuccinate and Its Metabolites

Immunoanalytical Methodologies

Immunoassays are powerful tools for the quantification of steroid hormones due to their high specificity and sensitivity, which arise from the antigen-antibody binding reaction. psu.edu

The development of a sensitive and specific ELISA for estrone (B1671321) often involves the use of estrone-3-hemisuccinate conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to produce polyclonal or monoclonal antibodies. researchgate.netpsu.eduresearchgate.net These antibodies can then be used in a competitive ELISA format.

In a typical competitive ELISA for estrone, microtiter plates are coated with an estrone-protein conjugate. The sample containing free estrone is then added along with a specific anti-estrone antibody. The free estrone in the sample competes with the coated estrone for binding to the limited amount of antibody. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product, and the intensity of the color is inversely proportional to the concentration of estrone in the sample.

Research has focused on developing ELISAs with high specificity for estrone, showing minimal cross-reactivity with other structurally similar estrogens commonly found in environmental or biological samples, such as 17β-estradiol, estriol (B74026), and 17α-ethynylestradiol. psu.eduresearchgate.net The sensitivity of these assays can be significantly enhanced by optimizing factors like the antibody-enzyme conjugate combination. nih.gov For instance, using spacers between the hapten and the enzyme in the conjugate can improve assay sensitivity. nih.gov

The table below shows the performance characteristics of a developed estrone-specific ELISA.

| Antibody | IC50 (µg/L) | Limit of Detection (LOD) (µg/L) | Reference |

| 99F8 | 1.2 ± 0.068 | 0.030 | psu.edu |

| E1Ab | 4.5 ± 0.14 | 0.14 | psu.edu |

| OC31 | - | 0.43 | psu.edu |

Radioimmunoassay (RIA) is another highly sensitive and specific immunochemical method used for the determination of steroid hormones. tandfonline.com It was one of the first techniques developed for measuring hormones in biological fluids at very low concentrations. aacrjournals.org

A crucial step in developing a reliable RIA is the production of highly specific antisera. For small molecules like steroids, this involves conjugating the steroid to a larger carrier protein to make it immunogenic. iaea.org The position at which the steroid is linked to the protein can significantly influence the specificity of the resulting antibody. iaea.org For estrone, derivatives like estrone-3-hemisuccinate are commonly used to create these conjugates. uu.nl

The goal is to generate antisera that can distinguish estrone from other closely related steroids. tandfonline.com While antibodies raised against steroid hormones are often not completely specific, chromatographic separation of the steroid from interfering compounds prior to RIA can enhance the specificity of the measurement. tandfonline.comakjournals.com However, highly specific antisera have been developed that allow for the direct measurement of some steroids in plasma extracts without the need for chromatography. akjournals.com For example, an antiserum for estrone has been developed with minimal cross-reactivity to estradiol-17β, estradiol-17α, and estriol. uu.nl

The validation of a steroid RIA is essential to ensure the reliability of the results. This involves assessing several parameters, including:

Specificity: The ability of the antibody to bind solely to the target steroid. This is often evaluated by testing the cross-reactivity with structurally related steroids. researchgate.net

Accuracy: The agreement between the measured value and the true value. This can be assessed through recovery experiments, where a known amount of the steroid is added to a sample and the percentage recovered is measured. researchgate.net

Precision: The reproducibility of the measurements. This is typically evaluated by determining the intra-assay (within the same assay) and inter-assay (between different assays) coefficients of variation (CV). nih.gov

Sensitivity: The lowest concentration of the steroid that can be reliably detected. researchgate.net

A common approach to validate an RIA is to compare its results with those obtained from a reference method, such as gas chromatography-mass spectrometry (GC-MS) or a highly purified RIA. The RIA is considered valid if its results are statistically indistinguishable from the reference method.

The following table presents validation data for a progesterone (B1679170) RIA, illustrating the key parameters assessed.

| Parameter | Result | Reference |

| Accuracy (Recovery) | 102.25 ± 11.22% | researchgate.net |

| Precision (Intra-assay CV) | ~13% | researchgate.net |

| Reproducibility (Inter-assay CV) | ~17% | researchgate.net |

| Sensitivity | < 0.1 ng/g | researchgate.net |

Radioimmunoassay (RIA) for Steroid Hormone Analysis

Development of Highly Specific Antisera

Receptor Binding Assays and Ligand Affinity Profiling

Receptor binding assays are in vitro methods used to determine the ability of a compound to bind to a specific receptor, in this case, the estrogen receptor (ER). These assays are crucial for understanding the endocrine-disrupting potential of chemicals like estrone and its derivatives. oecd.org

The principle of a competitive receptor binding assay involves a labeled ligand (e.g., [3H]17β-estradiol) and an unlabeled test compound competing for binding to the ER. oecd.org The amount of labeled ligand bound to the receptor is measured, and a decrease in binding indicates that the test compound is also binding to the receptor. From this data, the binding affinity of the test compound for the receptor can be determined. researchgate.net

Estrone hemisuccinate itself is not the primary ligand for the estrogen receptor, but its parent compound, estrone, is. However, derivatives of estrogens, including hemisuccinates, are utilized in the development of tools for studying ER binding. For instance, 17β-estradiol 17-hemisuccinate can be immobilized on a solid support to create an affinity chromatography column for purifying the estrogen receptor. nih.gov

Fluorescence polarization (FP) is another technique used in receptor binding assays. It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to the receptor. nih.gov This method offers a rapid and non-radioactive alternative for screening compounds for ER binding affinity. nih.gov

Research has been conducted to synthesize radiolabeled estradiol-17β-hemisuccinate to study its binding affinity to estrogen receptors using a Scintillation Proximity Assay (SPA). researchgate.netneliti.com One study found a high binding affinity for the estrogen receptor, indicating its potential as a selective ligand. researchgate.net

The binding affinity is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity.

The following table shows the binding affinities of various estrogens to the estrogen receptor determined by a competitive binding assay using fluorescence polarization.

| Compound | IC50 (nM) | Ki (nM) | Reference |

| 17β-Estradiol | 2.82 | 0.65 | nih.gov |

| Estrone | - | - | nih.gov |

| Estriol | - | - | nih.gov |

| Diethylstilbestrol (B1670540) | - | - | nih.gov |

Scintillation Proximity Assay (SPA) for Estrogen Receptor Interactions

Scintillation Proximity Assay (SPA) is a powerful, homogeneous radioisotopic technology used to investigate a wide range of biomolecular interactions, including those between ligands and receptors. nih.govrevvity.comnih.gov This technique eliminates the need for cumbersome separation steps typical of traditional binding assays, making it highly efficient for high-throughput screening. nih.govresearchgate.net The fundamental principle of SPA involves the use of microspheres, or "beads," containing a scintillant. nih.gov These beads are designed to bind specific molecules. When a radiolabeled molecule, such as a derivative of this compound, binds to a receptor immobilized on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, resulting in the emission of light. Unbound radiolabeled molecules in the solution are too distant to cause scintillation, and their radioactive decay is not detected. nih.gov

In the context of this compound, research has been conducted to determine its binding affinity for estrogen receptors using SPA. brin.go.id One such study utilized a derivative, estradiol-17β-hemisuccinate, which was labeled with Iodine-125 (¹²⁵I) to act as the radioligand. brin.go.idresearchgate.net The study employed MCF-7 cell lines, which are known to express estrogen receptors, as the receptor source. brin.go.idresearchgate.net The binding affinity was quantified by determining the dissociation constant (Kd). The research reported a low Kd value of 7.192 x 10⁻³ nM, indicating a high binding affinity of the estradiol-17β-hemisuccinate for the estrogen receptor. brin.go.id The maximum binding was observed at 336.1 nM. brin.go.idresearchgate.net This demonstrates the utility of SPA in characterizing the interaction between estrogen derivatives and their receptors, providing crucial data on their binding strength. brin.go.id The assay's robustness and potential for real-time kinetic measurements make it a valuable tool in drug discovery and molecular interaction studies. nih.govmdpi.com

Competitive Binding Experiments to Determine Relative Binding Affinities

Competitive binding assays are a cornerstone in pharmacology and endocrinology for determining the relative binding affinity (RBA) of a compound for a specific receptor. epa.gov This method involves a competition between a radiolabeled ligand (e.g., [³H]-estradiol) and an unlabeled test compound (the competitor) for a limited number of receptor binding sites. epa.govresearchgate.netnih.gov The extent to which the test compound displaces the radiolabeled ligand from the receptor is a measure of its own binding affinity. epa.gov The results are often expressed as the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. epa.gov

In the study of estrogens, uterine cytosol from ovariectomized rats is a common source of estrogen receptors for these assays. researchgate.netnih.gov A wide variety of natural and synthetic chemicals have been evaluated using this method to determine their affinity for the estrogen receptor. nih.gov For instance, studies have shown that natural estrogens like estrone and estriol have a lower binding affinity compared to estradiol (B170435), while synthetic estrogens such as diethylstilbestrol (DES) can bind with an affinity similar to or even greater than estradiol. oup.com

The RBA is calculated relative to a standard, typically estradiol, which is assigned an RBA of 100%. This allows for a standardized comparison of the binding potencies of different compounds. These experiments are crucial for understanding the structure-activity relationships of estrogenic compounds and for identifying potential endocrine disruptors. smolecule.com

Table 1: Relative Binding Affinities of Selected Estrogens This table is for illustrative purposes and includes compounds other than this compound to provide context for competitive binding assays.

| Compound | Relative Binding Affinity (%) |

| Estradiol | 100 |

| Diethylstilbestrol (DES) | ~100 |

| Estrone | ~10-20 |

| Estriol | ~10 |

Chromatographic and Electrophoretic Characterization for Purity Assessment

The purity of this compound and its derivatives is paramount for accurate scientific research. Chromatographic and electrophoretic techniques are indispensable for the separation, identification, and quantification of these compounds, ensuring the integrity of experimental results. nih.gov

Chromatography:

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the analysis of estrogens. smolecule.comthermofisher.com Different types of HPLC columns, such as C18-AR, can be used to achieve optimal separation of estrogen derivatives. kjmr.com.pk The choice of mobile phase is also critical; a common combination is a gradient of 0.1% v/v formic acid in water and acetonitrile. kjmr.com.pk For quantitative analysis, methods have been developed that can detect estrone and its derivatives at very low concentrations, with lower limits of quantitation in the picogram per milliliter (pg/mL) range. thermofisher.com

In the synthesis and purification of radiolabeled derivatives like ¹²⁵I-estradiol-17β-hemisuccinate, Thin-Layer Chromatography (TLC) is often used as a purification and characterization step. brin.go.idresearchgate.net Studies have shown that repeated purification by TLC can significantly increase the radiochemical purity of the compound to over 97%. brin.go.idresearchgate.net

Electrophoresis:

Electrophoretic techniques are also employed for the characterization and purity assessment of estrogen derivatives. Paper electrophoresis has been used to determine the radiochemical purity of ¹²⁵I-labeled estradiol-17β-hemisuccinate, yielding purity values around 79.8% before further purification. brin.go.idresearchgate.net

A more advanced technique, Microemulsion Electrokinetic Chromatography (MEEKC), has been developed for the simultaneous determination of various natural and synthetic estrogens, including estradiol 17-hemisuccinate. capes.gov.brnih.gov This method utilizes a novel microemulsion system and can achieve baseline resolution of multiple estrogen compounds in under 15 minutes. capes.gov.brnih.gov The optimized conditions for this method include the use of an uncoated silica (B1680970) capillary, a specific voltage, temperature, and UV detection wavelength. capes.gov.brnih.gov The validation of such methods typically includes assessing parameters like specificity, linearity, and accuracy, ensuring their reliability for purity assessment in pharmaceutical analysis. capes.gov.brnih.gov

Table 2: Chromatographic and Electrophoretic Purity Data for Estradiol-17β-hemisuccinate-¹²⁵I

| Analytical Technique | Initial Purity (%) | Purity after TLC Purification (%) |

| Paper Electrophoresis | 79.8 brin.go.id | N/A |

| Thin-Layer Chromatography (TLC) | 84.4 brin.go.id | 97.8 brin.go.id |

Molecular and Cellular Mechanisms of Estrone Hemisuccinate Action

Enzyme-Mediated Metabolism and Biotransformation of the Estrone (B1671321) Core

Hydroxylation Pathways via Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1, CYP3A4)

The initial and pivotal step in the metabolism of the estrone core is hydroxylation, a Phase I reaction catalyzed by various cytochrome P450 (CYP) enzymes. psu.eduoup.com This process introduces hydroxyl (-OH) groups at different positions on the steroid nucleus, leading to the formation of catechol estrogens and other hydroxylated metabolites. researchgate.netwikipedia.org

The primary sites of hydroxylation for estrone are the C2, C4, and C16 positions. researchgate.net

2-Hydroxylation: This is the major metabolic pathway for estrogens. oup.comwikipedia.org In the liver, it is mainly catalyzed by CYP1A2 and CYP3A4, while in extrahepatic tissues like the breast and uterus, CYP1A1 is the key enzyme. psu.eduoup.comnih.gov The product, 2-hydroxyestrone (B23517) (2-OHE1), is generally considered a "good" estrogen metabolite due to its weak estrogenic activity. researchgate.net

4-Hydroxylation: This pathway is predominantly catalyzed by CYP1B1, an enzyme highly expressed in estrogen target tissues such as the breast, ovary, and uterus. psu.eduoup.comrupahealth.com The resulting metabolite, 4-hydroxyestrone (B23518) (4-OHE1), is more chemically reactive and has been implicated in carcinogenic processes due to its potential to generate reactive oxygen species and form DNA adducts. rupahealth.com

16α-Hydroxylation: The formation of 16α-hydroxyestrone (16α-OHE1) is primarily mediated by CYP3A4 and CYP3A5. nih.govnih.gov This metabolite has potent estrogenic activity and has also been linked to an increased risk of estrogen-dependent cancers. nih.gov

The expression and activity of these CYP enzymes can vary significantly between individuals and tissues, influencing the balance of estrogen metabolites and potentially affecting hormone-related health outcomes. researchgate.netdrugbank.com

| Enzyme | Primary Hydroxylation Site | Major Metabolite(s) | Key Tissue Expression | Reference |

|---|---|---|---|---|

| CYP1A1 | C2 | 2-Hydroxyestrone | Extrahepatic (e.g., breast, uterus) | psu.eduoup.com |

| CYP1A2 | C2 | 2-Hydroxyestrone | Liver | psu.eduoup.com |

| CYP1B1 | C4 | 4-Hydroxyestrone | Breast, Ovary, Uterus (extrahepatic) | psu.eduoup.comrupahealth.com |

| CYP3A4 | C2, C16α | 2-Hydroxyestrone, 16α-Hydroxyestrone | Liver, Breast | oup.comnih.govnih.gov |

Conjugation Reactions: Glucuronidation and Sulfation

Following Phase I hydroxylation, estrone and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govlongdom.org These processes attach large, polar molecules to the steroid, increasing its water solubility and facilitating its excretion from the body via urine and bile. nih.govresearchgate.net

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the estrogen. oup.comnih.gov For estrone, sulfation predominantly occurs at the 3-hydroxyl group, forming estrone sulfate (B86663) (E1S). wikipedia.orgoup.com The enzyme SULT1E1 exhibits a particularly high affinity for estrogens. nih.gov Estrone sulfate is the most abundant circulating estrogen, acting as a reservoir that can be converted back to active estrone. wikipedia.org

Glucuronidation: This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to the steroid. researchgate.netoup.com Unlike sulfation, glucuronidation of estrogens can occur at either the 3- or 17-position of the steroid nucleus. oup.com Several UGT isoforms, including UGT1A1, UGT1A3, and UGT1A8, are known to catalyze the glucuronidation of estrone and its metabolites. oup.com

These conjugation pathways are essential for inactivating and eliminating estrogens, thereby regulating their biological activity. drugbank.comoup.com

Methylation by Catechol-O-Methyltransferase (COMT)

The catechol estrogens produced by CYP450-mediated hydroxylation (2-hydroxyestrone and 4-hydroxyestrone) are primary substrates for another crucial Phase II enzyme, Catechol-O-Methyltransferase (COMT). aacrjournals.orgresearchgate.net COMT catalyzes the transfer of a methyl group from the co-enzyme S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. oup.com

This methylation process is a critical detoxification pathway. oup.com The resulting methoxyestrogens, such as 2-methoxyestrone (B195170) and 4-methoxyestrone, have significantly lower or no affinity for estrogen receptors and are thus considered biologically inactive. aacrjournals.orgoup.com By converting reactive catechol estrogens into stable methoxy (B1213986) derivatives, COMT plays a protective role, preventing the formation of quinones that can cause oxidative DNA damage. aacrjournals.orgnih.gov Research has shown that inhibiting COMT activity leads to an accumulation of catechol estrogens and increased levels of oxidative stress. nih.gov

Deconjugation by Sulfatases and its Biological Implications

While conjugation reactions serve to inactivate and eliminate estrogens, the process is reversible, particularly for sulfated estrogens. nih.gov The enzyme steroid sulfatase (STS), which is present in various tissues, can hydrolyze the sulfate ester bond of estrone sulfate (E1S), converting the inactive conjugate back into biologically active estrone. wikipedia.orgnih.govbioscientifica.com

This deconjugation process has significant biological implications. The large circulating pool of inactive E1S effectively serves as a long-lasting reservoir. wikipedia.org Tissues that express high levels of STS can locally generate active estrone from this reservoir, leading to intracrine hormone production. bioscientifica.com This mechanism is of particular interest in hormone-dependent pathologies, such as breast cancer, where local reactivation of estrogens in tumor tissue can stimulate cell proliferation. bioscientifica.com The dynamic equilibrium between sulfotransferases (SULTs) and sulfatase (STS) is therefore a key determinant of estrogen availability and action at the tissue level. nih.govscholaris.ca

Functional Role of Estrone Hemisuccinate as a Research Tool, Not a Direct Estrogenic Agonist

This compound is not typically used as a direct estrogenic agonist in clinical or research settings. Its primary value lies in its structure, which makes it an ideal derivative for creating conjugates used in various research applications, particularly in the development of immunoassays. smolecule.comresearchgate.net

The native estrone molecule lacks a suitable functional group for easy covalent linkage to larger molecules like proteins or labels. The hemisuccinate ester modification at the 3-position introduces a terminal carboxylic acid group (-COOH). This "handle" provides a reactive site for conjugation to amine groups on other molecules, such as:

Carrier Proteins: this compound can be conjugated to large proteins like keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). researchgate.net These conjugates are then used as immunogens to inject into animals to produce specific polyclonal or monoclonal antibodies against estrone for use in techniques like ELISA (enzyme-linked immunosorbent assay) or radioimmunoassay (RIA). researchgate.net

Enzyme or Fluorophore Labels: The hemisuccinate linker allows estrone to be attached to reporter molecules (e.g., horseradish peroxidase, alkaline phosphatase) to create tracers for competitive immunoassays. smolecule.com

Radioligands: While less common for estrone than for estradiol (B170435), the hemisuccinate group can be used to synthesize radiolabeled ligands for receptor binding studies, such as the Scintillation Proximity Assay (SPA). researchgate.net

Therefore, this compound functions as a critical hapten and building block for the synthesis of analytical tools required to measure and study estrone and its role in physiology and pathology. smolecule.com

Structure-Activity Relationship (SAR) Studies for Estrogenic Activity

The estrogenic activity of estrone and related compounds is highly dependent on their three-dimensional structure and ability to bind to and activate estrogen receptors (ERα and ERβ). oup.comresearchgate.net Structure-activity relationship (SAR) studies have identified several key molecular features essential for potent estrogenic activity.

Phenolic A-Ring: The aromatic A-ring with a hydroxyl group at the C3 position is the most critical feature for binding to the estrogen receptor. researchgate.netyoutube.com This phenolic hydroxyl group acts as a crucial hydrogen bond donor, anchoring the ligand in the receptor's binding pocket.

C17-Oxygen Function: An oxygen atom (either a ketone, as in estrone, or a hydroxyl group, as in estradiol) at the C17 position is necessary for high-affinity binding. This group typically acts as a hydrogen bond acceptor at the other end of the binding pocket. researchgate.net

Substitutions:

Adding a 17α-ethinyl group, as in ethinylestradiol, dramatically hinders metabolic inactivation in the liver, making the compound orally active. youtube.com

Introduction of hydroxyl groups at positions C6, C7, or C11 generally reduces estrogenic activity. youtube.com

The conversion of the C17-ketone of estrone to a 17β-hydroxyl group (forming estradiol) increases the binding affinity and potency. wikipedia.org

Modern studies have also revealed that subtle structural modifications can lead to differential binding and activation of ERα versus ERβ, opening possibilities for the development of receptor-selective estrogens. oup.comoup.com

| Structural Feature / Modification | Effect on Estrogenic Activity | Reference |

|---|---|---|

| Phenolic A-ring with C3-OH group | Essential for receptor binding and activity | researchgate.netyoutube.com |

| Oxygen function at C17 | Essential for high-affinity binding | researchgate.net |

| Conversion of C17-ketone to 17β-hydroxyl (Estrone → Estradiol) | Increases binding affinity and potency | wikipedia.org |

| Introduction of 17α-ethinyl group | Increases oral bioavailability by inhibiting metabolism | youtube.com |

| Hydroxylation at C6, C7, or C11 | Reduces estrogenic activity | youtube.com |

| Epimerization of 17β-hydroxyl group | Decreases activity | youtube.com |

Impact of Substitutions on Receptor Binding and Biological Effects

The biological activity of estrone is intrinsically linked to its ability to bind to and activate estrogen receptors (ERs), primarily the alpha (ERα) and beta (ERβ) subtypes. wikipedia.orgdrugbank.com The substitution of chemical groups at various positions on the core estrone steroid structure can dramatically alter its binding affinity, receptor selectivity, and subsequent biological effects. oup.comnih.gov The hemisuccinate ester at the C-17 position of estrone, creating this compound, serves as a prime example of how such modifications can modulate the parent hormone's activity.

The addition of the hemisuccinate group, a succinic acid ester, introduces a larger, more polar, and flexible side chain at the C-17 ketone position. This modification generally transforms the molecule into a prodrug. In the body, esterases are expected to cleave the hemisuccinate group, releasing the active estrone. However, the binding affinity of the intact esterified compound is also a critical factor. Research on the closely related estradiol-17β-hemisuccinate has shown that it retains a high binding affinity for estrogen receptors expressed by MCF-7 cells. researchgate.net This suggests that the hemisuccinate moiety does not completely prevent the molecule from fitting into the ligand-binding pocket of the ER.

The structure-activity relationship (SAR) of estrogenic compounds is well-documented. The phenolic A-ring of the steroid is a critical feature for binding to the ER. mdpi.com Modifications at other positions, however, determine the potency and nature of the estrogenic or antiestrogenic response. For instance, modifications on the D-ring, such as at the C-16 and C-17 positions, can significantly influence biological activity. The synthesis of various E1 derivatives with modifications at these positions has led to compounds with potent inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) or with antiproliferative activities. benthamscience.comacs.org

Studies on a wide range of estrone derivatives have provided insight into how different substituents affect biological outcomes. For example, the introduction of Δ⁹,¹¹-unsaturation in the C-ring combined with A- and D-ring modifications has produced derivatives with significant antiproliferative effects against various cancer cell lines. academie-sciences.fr Similarly, C-ring oxidized estrone acetate (B1210297) derivatives have been shown to possess cytotoxic properties against hormone-dependent cancer cells, with their activity linked to a reduced affinity for ERα, potentially minimizing estrogenic action while promoting anticancer effects. uc.pt The introduction of an oxime group at the C-17 position can also lead to compounds with interesting biological profiles, including cytotoxicity and cell cycle arrest. researchgate.net

| Derivative Type | Substitution Position(s) | Observed Biological Effect | Reference |

| Δ⁹,¹¹-Estrone Derivatives | A-ring (dibromo, diiodo), D-ring (16-benzylidene) | Antiproliferative activity in MCF-7, T47-D, LNCaP cells | academie-sciences.fr |

| C-Ring Oxidized Acetates | C-9 (hydroxy), C-11 (nitrooxy) | Cytotoxicity against hormone-dependent cancer cells (MCF-7, T47-D) | uc.pt |

| Estrone Oximes | C-17 (oxime), plus A-ring and C-ring modifications | Cytotoxicity, cell cycle arrest, and apoptotic effects | researchgate.net |

| Estradiol-Core Lactones | D-ring fused γ-lactone | Dual action: 17β-HSD1 inhibition and antiestrogenic effect | benthamscience.com |

| Sulfonate Derivatives | C-3 (sulfonates) | Reversible inhibition of estrone sulfatase (ES) | benthamdirect.com |

Molecular Docking and Computational Predictions of Ligand-Receptor Interactions

Molecular docking and computational analyses are powerful tools for predicting and understanding how ligands like this compound interact with their protein targets at an atomic level. nih.gov These in silico methods model the interaction between the ligand and the receptor's binding site, calculating binding energies and identifying key molecular interactions that stabilize the complex. mdpi.com

For estrogens, the target is the ligand-binding domain (LBD) of the ERα and ERβ subtypes. mdpi.com The LBD forms a hydrophobic pocket with specific polar residues at key locations that form hydrogen bonds with the ligand. Docking studies with estrone and its derivatives consistently show the importance of the phenolic hydroxyl group on the A-ring, which typically acts as a hydrogen bond donor and acceptor with residues like Glu353 and Arg394 in ERα. plos.org The steroidal backbone itself forms extensive van der Waals and hydrophobic interactions with non-polar residues lining the pocket, such as Leu349, Leu387, and Phe404. mdpi.complos.org

Computational studies on other estrone derivatives have demonstrated how different substitutions influence receptor interaction. For example, docking of C-ring oxidized estrone derivatives estimated a generally lower binding affinity for ERα compared to estrone or 17β-estradiol, which correlated with a lack of proliferative effect on T47-D cancer cells. uc.pt In another study, estrone-coumarin hybrids were analyzed, showing that the steroidal portion maintained important interactions, while the coumarin (B35378) moiety and the linker length influenced binding to enzymes like aromatase and 17β-HSD1. scirp.orgscirp.org These studies highlight that while the core steroid structure anchors the molecule, the substituents are key determinants of binding affinity and specificity.

The binding energy, calculated by docking software, provides an estimate of the ligand's affinity for the receptor. Lower binding energies typically indicate a more stable protein-ligand complex. The table below shows predicted binding energies for various ligands with ERα from different computational studies, illustrating how structural changes affect this key parameter.

| Compound | Receptor/Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (ERα) | Reference |

| Ecdysterone | ERα | -9.68 | Leu349, Leu387, Leu391, Ile424, Phe404 | plos.org |

| Ecdysterone | ERβ | -9.26 | Glu305 | plos.org |

| Chalcone Derivative (HNS10) | ERα | -12.33 | Leu346, Thr347, Glu353, Arg394, Met421 | mdpi.com |

| Estrone-Coumarin Hybrid (Cpd. 8) | 17β-HSD1 | -12.1 | Ser142, Tyr155 | scirp.org |

| Δ⁹,¹¹-Estrone Oxime | ERα | -10.15 | Glu353, Arg394, His524 | researchgate.net |

These computational predictions provide a rational basis for understanding the biological activities observed in vitro and in vivo. nih.gov For this compound, such analyses would be crucial to fully elucidate how the C-17 ester modification governs its specific interaction with the estrogen receptor subtypes and its resulting pharmacological profile.

Preclinical and in Vitro Research Applications of Estrone Hemisuccinate

Applications in Cell Line-Based Studies

Cell culture models are fundamental to understanding the molecular mechanisms of estrogen action. Estrone (B1671321) hemisuccinate is utilized in this context to investigate the complex signaling pathways regulated by estrogens in hormone-sensitive cells.

The proliferative effect of estrogens on hormone-dependent cancer cells is a cornerstone of endocrine research. Cell lines such as MCF-7 and T47-D (human breast cancer) are classic models for these studies because their growth is stimulated by estrogens. nih.govmdpi.com Estrone itself is a weak estrogen that can be converted to the more potent estradiol (B170435), thereby promoting cell proliferation. wikipedia.org

In this research area, estrone hemisuccinate can be applied to study the proliferation of cancer cells in response to estrogenic stimulation. smolecule.com For instance, studies examine the dose-response relationship of estrogenic compounds to various biological endpoints in cell lines like MCF-7. nih.gov Physiologic concentrations of estrone precursors can be converted by these cells into sufficient quantities of estradiol to stimulate cell growth. nih.gov The impact of different estrogen metabolites on the proliferation and viability of various cell types, including monocytic cells and cancer cells, is a key area of investigation. mdpi.comclinexprheumatol.org The estrogenic effects are typically confirmed by their blockage with a pure anti-estrogen, demonstrating the involvement of the estrogen receptor (ER). nih.govnih.gov

Below is a table summarizing the typical proliferative response of various hormone-sensitive cell lines to estrogenic stimulation, a foundational concept for studies involving compounds like this compound.

| Cell Line | Origin | Typical Response to Estrogens | Relevant Research Application |

| MCF-7 | Human Breast Adenocarcinoma | Proliferation is stimulated. nih.govmdpi.com | Studying hormone-dependent cancer growth and screening for estrogenic/anti-estrogenic compounds. smolecule.comnih.gov |

| T47-D | Human Breast Ductal Carcinoma | Proliferation is stimulated. researchgate.net | Investigating estrogen receptor signaling and cell cycle regulation. mdpi.comacademie-sciences.fr |

| LNCaP | Human Prostate Adenocarcinoma | Proliferation can be affected by estrogens. researchgate.netnih.gov | Analyzing hormone effects in prostate cancer. |

| OVCAR-3 | Human Ovarian Adenocarcinoma | Proliferation is stimulated. mdpi.com | Researching the role of estrogens in ovarian cancer. |

This table is for illustrative purposes and summarizes general findings in the field.

Estrogens exert profound effects on cell fate by modulating the cell cycle and the process of programmed cell death, or apoptosis. nih.gov Estrogen receptor activation can stimulate the expression of genes that drive cell cycle progression, such as cyclins, while repressing genes that inhibit it. plos.org Conversely, some estrogen analogues have been designed to induce cell cycle arrest, often at the G1/S or G2/M phase, and trigger apoptosis, making them potential anti-cancer agents. nih.govmdpi.comnih.gov

Research in this domain utilizes flow cytometry and molecular assays to analyze how estrogenic compounds affect cell cycle distribution and induce apoptosis. For example, studies have shown that certain estrone analogues can cause an accumulation of cells in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of apoptosis. researchgate.netmdpi.com The induction of apoptosis is further confirmed through methods like Annexin V staining or TUNEL assays, which detect cellular changes characteristic of programmed cell death. mdpi.comsciencenet.cn this compound can be employed in such studies to help delineate the specific pathways through which estrogens and their derivatives modulate these fundamental cellular processes.

A critical application of in vitro models is the screening of various chemical compounds for their potential to mimic or block the action of natural estrogens. The E-SCREEN assay, which uses the proliferation of MCF-7 cells as an endpoint, is a widely accepted method for this purpose. ugr.es A compound is considered estrogenic if it increases the cell yield, an effect that can be blocked by a known anti-estrogen. nih.govugr.es

Anti-estrogenic activity is assessed by a compound's ability to inhibit the cell proliferation induced by a standard estrogen like 17β-estradiol. nih.gov These assays are crucial for identifying potential endocrine-disrupting chemicals or for the development of new therapeutics for hormone-dependent diseases. bund.de this compound can be evaluated in these systems to characterize its own estrogenic or anti-estrogenic potential or used as a reference compound in the study of estrogen receptor-mediated effects. nih.gov

The local synthesis of potent estrogens within target tissues, such as breast tumors, is a key driver of hormone-dependent disease. nih.gov Two enzymes are of particular interest: steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).

Steroid Sulfatase (STS): This enzyme converts inactive estrogen precursors, like estrone sulfate (B86663) (E1S), which are abundant in circulation, into active estrone (E1). nih.govmdpi.com Inhibiting STS is therefore a major therapeutic strategy to reduce estrogen levels in target tissues. mdpi.com

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme catalyzes the final step in the biosynthesis of the most potent estrogen, estradiol (E2), by converting the weaker estrone (E1) into E2. nih.govmdpi.complos.org Inhibition of 17β-HSD1 is another promising approach for treating estrogen-dependent conditions. mdpi.complos.org

In vitro assays using purified enzymes or cell-based models (like T-47D cells, which have high 17β-HSD1 activity) are employed to screen for and characterize potential inhibitors. mdpi.com Various steroidal and non-steroidal compounds have been developed and tested for their ability to block these enzymes. mdpi.complos.org Estrone derivatives are frequently used as a basis for designing such inhibitors. researchgate.net this compound could be used in these assays to investigate enzyme-substrate interactions or as a scaffold for developing novel inhibitors.

| Enzyme Target | Function | Therapeutic Rationale for Inhibition | Research Models |

| Steroid Sulfatase (STS) | Converts estrone sulfate (E1S) to estrone (E1). nih.govmdpi.com | To block the formation of active estrogens from circulating precursors. mdpi.com | Human placental microsomes, cancer cell lines. nih.gov |

| 17β-HSD1 | Converts estrone (E1) to estradiol (E2). nih.govplos.org | To reduce local concentrations of the most potent estrogen, estradiol. plos.org | Purified recombinant enzyme, T-47D and Z-12 cell lines. mdpi.com |

This table summarizes key information on enzyme targets in estrogen-related research.

Assessment of Estrogenicity and Anti-Estrogenicity In Vitro

Research in Animal Models and Ex Vivo Tissue Preparations

While cell-based studies provide molecular insights, animal models are indispensable for understanding the physiological and developmental effects of hormones in a whole-organism context.

Estrogens are essential for the normal development and function of male and female reproductive systems. oup.comnih.gov Animal models, including genetically modified mice (e.g., estrogen receptor knockout mice), are used to dissect the specific roles of estrogens and their receptors in these processes. nih.govfrontiersin.org

Modulation of Androgen Production in Testicular Tissues

This compound, as a derivative of the estrogen estrone, has been utilized in preclinical research to investigate the influence of estrogens on androgen synthesis within testicular tissues. Studies have demonstrated that estrogens can exert a modulatory role in testicular function, including the production of androgens like 11-ketotestosterone (B164220) (11-KT), a potent androgen in many fish species.

In vitro studies using testicular tissue from the Atlantic croaker (Micropogonias undulatus) have shown that exposure to estrogens leads to a decrease in gonadotropin-stimulated 11-KT production. oup.comnih.gov This effect was observed to be concentration-dependent. oup.comnih.gov Notably, the synthetic estrogen diethylstilbestrol (B1670540) and the antiestrogen (B12405530) ICI 182,780 also produced a significant decline in 11-KT levels. oup.comnih.gov The specificity of this action for estrogens was highlighted by the fact that other steroids like progesterone (B1679170) and cortisol did not significantly alter 11-KT production. oup.comnih.gov

To determine the site of action, researchers used estradiol conjugated to bovine serum albumin (BSA), a large molecule that cannot easily pass through the cell membrane. This complex, structurally similar in its active component to this compound, also resulted in a significant reduction of 11-KT production, suggesting that the estrogenic effect on androgen synthesis is mediated, at least in part, by receptors on the cell surface. oup.comnih.gov This points towards a non-genomic mechanism of action. oup.comnih.gov

The broader context for this research lies in the established importance of estrogens in male reproductive health. It is known that estrogens are involved in various testicular functions, and disruptions in estrogen signaling can lead to reproductive issues. oup.com Altered steroidogenesis, including the balance between androgens and estrogens, has been observed in in vitro cultures of prepubertal mouse testicular tissues, highlighting the delicate hormonal environment required for normal testicular development and function. elifesciences.org

Table 1: Effect of Estrogenic Compounds on 11-Ketotestosterone (11-KT) Production in Atlantic Croaker Testicular Tissue

| Compound | Concentration | Effect on 11-KT Production | Reference |

| 17β-estradiol | 37 nM - 37 μM | Concentration-dependent decrease | oup.comnih.gov |

| Diethylstilbestrol | 37 μM | Significant decrease | oup.comnih.gov |

| ICI 182,780 (Antiestrogen) | 10 μM | Significant decrease | oup.comnih.gov |

| 17β-estradiol 17-hemisuccinate-BSA | 20 μM | Significant decrease | oup.com |

| Progesterone | 10 μM | No significant change | oup.comnih.gov |

| Cortisol | 10 μM | No significant change | oup.comnih.gov |

Neuronal Responsiveness and Neurotransmitter Activity in Central Nervous System Regions

This compound and related estrogenic compounds have been instrumental in elucidating the rapid, non-genomic actions of estrogens on neuronal activity and neurotransmitter systems in various regions of the central nervous system (CNS). These studies reveal that estrogens can modulate neuronal excitability and responsiveness on a short timescale.

Research has shown that estrogens can enhance the responsiveness of neurons to neurotransmitters. For instance, in the hypothalamic ventromedial nucleus (VMN), an area of the brain involved in female sexual behavior, exposure to estrogens leads to increased excitability of neurons. This is achieved by modulating the kinetics of sodium and potassium ion channels, which are fundamental to the generation of electrical signals in neurons. Specifically, estrogens were found to enhance inward sodium currents and attenuate outward potassium currents, making the neurons more responsive to neurotransmitter signals.

Furthermore, estrogens have been shown to influence the release of key neurotransmitters. Studies indicate that estradiol can augment the release of glutamate (B1630785), a primary excitatory neurotransmitter, by up-regulating the machinery involved in exocytosis. This effect is dependent on the activation of specific signaling pathways, including phosphatidylinositol 3-kinase (PI 3-kinase) and MAPK. Conversely, the same study noted no effect on the release of the inhibitory neurotransmitter GABA. The modulation of glutamate neurotransmission by estrogens appears to be a key mechanism through which these hormones influence neuronal circuits involved in learning, memory, and behavior.

The effects of estrogens on neuronal activity are not limited to direct actions on ion channels and neurotransmitter release. They also involve interactions with glial cells and can influence the expression of various proteins, such as apolipoprotein E (apoE), which is linked to neurite growth. researchgate.net The complex interplay between estrogens and various neurotransmitter systems, including serotonin, dopamine, and glutamate, underscores the profound impact of these hormones on brain function.

Table 2: Effects of Estrogens on Neuronal and Neurotransmitter Activity

| Brain Region/System | Effect of Estrogen | Mechanism of Action | Reference |

| Hypothalamic Ventromedial Nucleus (VMN) | Increased neuronal excitability | Modulation of sodium and potassium ion channel kinetics | |

| Central Nervous System | Enhanced glutamate release | Upregulation of exocytotic machinery via PI 3-kinase and MAPK pathways | |

| Primary Somatosensory Cortex | Increased spontaneous and evoked responses | Suggested genomic mechanisms due to longer latency | researchgate.net |

| General CNS | Modulation of serotonin, dopamine, and glutamate systems | Binding to estrogen receptors (ERα, ERβ, GPER) |

Tissue-Specific Steroidogenesis and Metabolism Analysis

This compound serves as a valuable tool in preclinical research for investigating the tissue-specific production (steroidogenesis) and breakdown (metabolism) of estrogens. The synthesis and inactivation of estrogens vary significantly between different tissues, creating unique hormonal environments that are critical for their specific functions.

The placenta is a primary site of estrogen synthesis during pregnancy, where it converts androgen precursors into estrogens like estrone and estradiol. glowm.com This process involves enzymes such as aromatase and various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD), which catalyze the interconversion of androstenedione (B190577) and testosterone (B1683101) to estrone and estradiol. glowm.com The expression of these enzymes is tissue-specific, leading to different patterns of steroid metabolism. For example, placental 17β-HSD-1 preferentially converts estrone to the more potent estradiol, while 17β-HSD-2 catalyzes the reverse reaction, inactivating estradiol to estrone. glowm.com

In the testes, estrogens are synthesized locally through the aromatization of androgens. nih.gov The balance between estrogen production and inactivation is crucial for male reproductive health. elifesciences.org Enzymes like estrogen sulfotransferase (SULT1E1) play a protective role by inactivating estrogens through sulfoconjugation. elifesciences.org Studies inhibiting aromatase, the key enzyme for estrogen synthesis, have revealed tissue-specific regulation of estrogen levels. For instance, following aromatase inhibition in boars, free estrogen concentrations decreased significantly in the testes but not in the prostate or liver. nih.gov However, the levels of sulfated estrogens, such as estrone sulfate, were reduced in all three tissues, suggesting that sulfated testicular estrogens may act as precursors for estrogen synthesis in peripheral tissues like the prostate. nih.gov

The metabolism of estrogens also occurs in other tissues, including the liver, which plays a central role in the breakdown and conjugation of steroids for excretion. biorxiv.org The gut microbiome also influences estrogen metabolism through enzymes like β-glucuronidase and arylsulfatase, which can deconjugate and reactivate estrogens, affecting their systemic levels through enterohepatic recirculation. biorxiv.org This highlights the complexity of steroid metabolism, involving multiple tissues and enzymatic pathways that collectively determine the bioavailability and activity of estrogens in the body.

Table 3: Key Enzymes in Tissue-Specific Estrogen Metabolism

| Enzyme | Function | Primary Tissue(s) | Reference |

| Aromatase (CYP19A1) | Converts androgens to estrogens (e.g., androstenedione to estrone) | Placenta, Testes, Adipose tissue, Ovaries | glowm.comnih.govbiorxiv.org |

| 17β-HSD-1 | Reduces estrone to estradiol | Placenta | glowm.com |

| 17β-HSD-2 | Oxidizes estradiol to estrone | Placenta, Testis | elifesciences.orgglowm.com |

| Estrogen Sulfotransferase (SULT1E1) | Inactivates estrogens via sulfation | Testis, Liver | elifesciences.orgresearchgate.net |

| Steroid Sulfatase (STS) | Activates sulfated estrogens (e.g., estrone sulfate to estrone) | Placenta, Breast tissue | researchgate.net |

| CYP450 enzymes | Phase I metabolism (hydroxylation) of estrogens | Liver | biorxiv.org |

| UDP-glucuronosyltransferase (UGT) | Phase II metabolism (glucuronidation) of estrogens | Liver, Intestine | biorxiv.org |

Environmental Science Applications

Assessment of this compound as an Endocrine Disruptor

Estrone, the parent compound of this compound, is recognized as an endocrine disrupting chemical (EDC). wikipedia.orgmdpi.com EDCs are exogenous substances that can interfere with the body's hormonal systems, potentially leading to adverse health effects in both humans and wildlife. wikipedia.orgmdpi.com Estrone and its derivatives are of particular concern due to their widespread presence in the environment, primarily originating from human and animal waste. nih.govnih.gov

The endocrine-disrupting potential of estrone stems from its ability to mimic natural estrogens and bind to estrogen receptors (ERs). mdpi.comnih.gov This can trigger estrogenic responses even in the absence of the body's own hormones, potentially disrupting normal physiological processes. nih.gov The U.S. Environmental Protection Agency (EPA) has included estrone in its Endocrine Disruptor Screening Program (EDSP) and has assessed its bioactivity at the estrogen receptor. epa.gov

Furthermore, environmental factors can alter the structure and activity of estrone. For example, exposure to UV-B radiation, which can occur in sunlit holding ponds for wastewater effluent, can convert estrone into lumiestrone. nih.gov Studies have shown that lumiestrone, while having reduced estrogenic activity through the estrogen receptor alpha (ERα), may act selectively through other estrogen receptor subtypes and can still cause endocrine and metabolic disruptions in fish. nih.gov This highlights the complex fate and potential for transformation of estrone in the environment, which must be considered when assessing its risk as an endocrine disruptor.

Ecological Impact Studies in Aquatic Environments

The presence of estrone, and by extension its derivatives like this compound that can be converted back to the parent compound, in aquatic environments poses a significant ecological threat. smolecule.com These compounds are frequently detected in surface waters, groundwater, and wastewater treatment plant effluents globally. nih.govresearchgate.net Their continuous introduction into aquatic ecosystems can have profound impacts on the health and reproductive success of aquatic organisms.

One of the most well-documented ecological impacts of environmental estrogens is the feminization of male fish. nih.gov Exposure to even low, environmentally relevant concentrations of estrone can lead to the production of vitellogenin, an egg yolk precursor protein normally found only in females, in male fish. nih.gov More severe effects can include the development of intersex characteristics, where testicular tissue contains developing eggs. nih.gov This reproductive disruption can compromise the ability of fish populations to sustain themselves.

Studies have shown that estrone in the water can be taken up by fish and metabolized into the more potent estrogen, 17β-estradiol. nih.gov This conversion, catalyzed by 17β-hydroxysteroid dehydrogenase enzymes within the fish, means that the potential impact of estrone as an environmental estrogen may be underestimated if only its direct binding affinity to estrogen receptors is considered. nih.gov

The ecological impact extends beyond fish to other aquatic life and potentially to the entire food chain. mdpi.comnih.gov The widespread contamination of water sources with estrogenic compounds is a global concern, prompting calls for improved wastewater treatment technologies and more comprehensive monitoring to protect aquatic ecosystems. nih.govmdpi.com Research into the environmental fate of these compounds, including their degradation and transformation products like lumiestrone, is crucial for a complete understanding of their ecological risks. nih.gov

Table 4: Reported Environmental Concentrations and Effects of Estrone

| Environment | Finding | Implication | Reference |

| Effluent-dominated streams/rivers | Presence of feminized male fish | Endocrine disruption in wild populations | nih.gov |

| Surface waters | High concentrations of estrone detected | Potential for underestimation of estrogenic impact due to conversion to 17β-estradiol | nih.gov |

| Aquatic environments | Widespread presence in water sources | Threat to wildlife and ecosystems | smolecule.com |

| Water treated with UV-B | Photochemical conversion of estrone to lumiestrone | Formation of a new environmental contaminant with its own biological activity | nih.gov |

| Global water bodies | Increasing concentrations in soil and water | Potential entry into the human food chain and risks to human health | nih.gov |

Future Directions and Emerging Research Avenues

Development of Advanced Computational Models for Estrogen Receptor Ligand Prediction

The prediction of how ligands will interact with estrogen receptors (ERs) is a critical area of research, with significant implications for drug discovery and toxicology. nih.gov Advanced computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the binding potential of compounds like estrone (B1671321) hemisuccinate to ERα and ERβ before they are even synthesized. nih.gov These models utilize large datasets of known binders and non-binders to identify key molecular features that govern receptor affinity. nih.govnih.govmdpi.com

Recent efforts have focused on enhancing the predictive power of these models by integrating diverse datasets and employing sophisticated machine learning algorithms like random forests. nih.govnih.govmdpi.com For instance, the Tox21 Data Challenge 2014 spurred the development of high-performance predictive models for various adverse-outcome pathways, including those involving the estrogen receptor. nih.govmdpi.com Furthermore, hybrid models that combine traditional QSAR approaches with biosimilarity data from public bioassay databases have shown significant improvements in prediction accuracy. nih.gov These advancements are crucial for rapidly screening large numbers of chemicals for their potential to interact with estrogen receptors, thereby prioritizing them for further biological testing. epa.gov The rational design of ERs with modified binding properties, achieved through a combination of computational analysis and experimental validation, also presents a promising avenue for developing more specific and sensitive detection methods. plos.org

Exploration of Novel Biosensor and Diagnostic Assay Designs

The development of sensitive and rapid methods for detecting estrogenic compounds is essential for environmental monitoring, food safety, and clinical diagnostics. researchgate.net Estrone hemisuccinate and its parent compound, estrone, serve as important targets in the design of novel biosensors and diagnostic assays. smolecule.comresearchgate.net Researchers are exploring various platforms, including electrochemical biosensors, surface plasmon resonance (SPR) biosensors, and fluorescence-based assays. researchgate.netmdpi.comrsc.orgmdpi.com

Electrochemical biosensors, for instance, may utilize estrogen receptors or specific antibodies as biorecognition elements. researchgate.netmdpi.com One approach involves the immobilization of horseradish peroxidase (HRP) on an electrode, where the detection is based on the co-reaction of the target estrogen with another substrate. researchgate.netrsc.org Another innovative design employs molecularly imprinted polymers (MIPs), which are synthetic materials with tailor-made binding sites for specific molecules like estrone. researchgate.net These nano-MIP based sensors have demonstrated high specificity and selectivity. researchgate.net

SPR biosensors offer a label-free method for detecting ligand binding to estrogen receptors in real-time. mdpi.com The sensitivity of these systems can be enhanced by using rationally designed estrogen receptors and conformation-sensitive peptides as amplification agents. mdpi.com Fluorescence resonance energy transfer (FRET)-based biosensors provide another powerful tool for detecting ER ligands directly in vitro. nih.gov These biosensors can distinguish between agonists and antagonists based on the conformational changes they induce in the estrogen receptor ligand-binding domain. nih.gov

The following table provides an overview of different biosensor technologies being explored for the detection of estrogenic compounds:

Interactive Data Table: Biosensor Technologies for Estrogen Detection| Biosensor Type | Biorecognition Element | Transduction Method | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical | Estrogen Receptor α (ERα), Horseradish Peroxidase (HRP) | Amperometry, Impedance Spectroscopy | High sensitivity, potential for miniaturization. | mdpi.com, researchgate.net, rsc.org |

| Molecularly Imprinted Polymer (MIP) | Synthetic Polymer | Electrochemical Impedance Spectroscopy | High specificity and selectivity, robust. | researchgate.net |

| Surface Plasmon Resonance (SPR) | Engineered Estrogen Receptor α (ERα) | Optical (Refractive Index Change) | Label-free, real-time detection, can assess binding kinetics. | mdpi.com |

| Fluorescence Resonance Energy Transfer (FRET) | Modified Estrogen Receptor Ligand-Binding Domain | Optical (Fluorescence) | Can distinguish between agonists and antagonists, suitable for high-throughput screening. | nih.gov |

| Yeast-based Biosensor | Genetically modified yeast cells | Colorimetric, Fluorescence | Whole-cell sensing, reflects bioactivity. | osti.gov |

Deeper Elucidation of Conjugated Estrogen Metabolism in Specific Biological Compartments

Understanding the metabolism of conjugated estrogens, including this compound, is crucial for comprehending their physiological and pharmacological effects. drugbank.comnih.gov The metabolism of these compounds is complex, involving a dynamic equilibrium of interconversion and conjugation reactions, primarily in the liver. drugbank.comnih.govpatsnap.com Key metabolic pathways include the conversion of 17β-estradiol to estrone and further to estriol (B74026), as well as sulfation and glucuronidation. drugbank.comnih.govnih.gov

Future research will likely focus on elucidating the metabolic fate of conjugated estrogens in specific biological compartments beyond the liver, such as the endometrium and the brain. nih.govnih.govfrontiersin.org In the endometrium, for example, equilin (B196234) is metabolized to various hydroxylated forms. nih.gov The brain is another critical site, as estrogens have been shown to have neuroprotective effects. frontiersin.org